molecular formula C13H15N3O2 B11499677 N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11499677
M. Wt: 245.28 g/mol
InChI Key: BNLPDKYHJLFKTR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide.

    Reduction: Formation of N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(4-hydroxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-9-6-11(18-3)4-5-12(9)15-13(17)10-7-14-16(2)8-10/h4-8H,1-3H3,(H,15,17)

InChI Key

BNLPDKYHJLFKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

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